molecular formula C17H15N3O3S B2420211 N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide CAS No. 1428357-20-3

N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide

Cat. No.: B2420211
CAS No.: 1428357-20-3
M. Wt: 341.39
InChI Key: JZPHEAFCMRYOBB-UHFFFAOYSA-N
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Description

N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide, also known as PMSF, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that are involved in a wide range of biological processes. PMSF is widely used in biochemistry, molecular biology, and other fields of research due to its ability to selectively inhibit serine proteases.

Scientific Research Applications

Organic Synthesis and Material Science

N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is a compound of interest in the synthesis of complex molecules and materials. In organic chemistry, it is utilized as a precursor in the synthesis of key pyrimidine derivatives. For instance, a study by Šterk et al. (2012) demonstrates a concise and highly efficient approach to synthesizing three key pyrimidine precursors for rosuvastatin, a statin medication used to control cholesterol levels. Their methodology highlights the compound's role in synthesizing functionalized 5-methylpyrimidine derivatives through a selective bromination process, showcasing its importance in streamlined synthetic strategies that avoid metal catalysis and cryogenic conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).

Medicinal Chemistry

In the realm of medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. Canale et al. (2016) have investigated the N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives, aiming to design selective ligands for the 5-HT7 receptor or multifunctional agents for treating complex diseases. Their work led to the identification of compounds demonstrating potent and selective antagonism of the 5-HT7 receptor, indicating potential applications in treating central nervous system (CNS) disorders (Canale et al., 2016).

Furthermore, Minami, Takimoto, and Agawa (1975) explored cycloaddition reactions of N-sulfinylsulfonamides with ketenimines, shedding light on the chemical reactivity and potential applications of sulfonamide derivatives in synthesizing N,N′-disubstituted amidine derivatives. This research provides foundational knowledge for developing new synthetic methodologies in organic chemistry and drug discovery (Minami, Takimoto, & Agawa, 1975).

Agricultural Chemistry

In agricultural chemistry, triazolopyrimidine sulfonanilide compounds, inspired by the chemical structure of this compound, have been studied for their herbicidal activity. Research into new triazolopyrimidine sulfonanilide compounds aims to discover herbicides with high activity and faster degradation rates in soil, contributing to safer and more effective agricultural practices. Chen et al. (2009) discussed the design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor, showcasing the potential of these derivatives in developing new herbicides (Chen et al., 2009).

Properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-24(22,13-14-7-3-1-4-8-14)20-15-11-18-17(19-12-15)23-16-9-5-2-6-10-16/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPHEAFCMRYOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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